molecular formula C11H12N4O B1277446 5-amino-1-benzyl-1H-pyrazole-4-carboxamide CAS No. 56156-22-0

5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Cat. No.: B1277446
CAS No.: 56156-22-0
M. Wt: 216.24 g/mol
InChI Key: PQTZUUPRPOFTPF-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C11H12N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

5-amino-1-benzyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as adenosine deaminase, which is involved in purine metabolism . Additionally, this compound can bind to proteins and alter their function, potentially leading to changes in cellular processes . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF-7) by interfering with cell signaling pathways that regulate cell proliferation . Additionally, this compound can affect gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, this compound can inhibit the activity of adenosine deaminase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products . In vitro and in vivo studies have demonstrated that long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. Research has shown that the effects of this compound vary with dosage, with low doses exhibiting minimal toxicity and high doses leading to adverse effects . For example, low doses of this compound have been found to inhibit tumor growth in animal models without causing significant toxicity . Higher doses can lead to toxic effects, such as liver damage and alterations in blood chemistry .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to purine metabolism and amino acid synthesis . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of adenosine deaminase, resulting in the accumulation of adenosine and subsequent alterations in purine metabolism . Additionally, this compound can affect amino acid synthesis by interacting with enzymes involved in the biosynthesis of amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to enter cells and exert its effects . Once inside the cell, this compound can bind to proteins and other biomolecules, leading to its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, allowing it to interact with transcription factors and influence gene expression . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the benzyl and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTZUUPRPOFTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429004
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56156-22-0
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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